

Toxicological Profile of Yellow 2G: A Technical Guide

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Compound of Interest		
Compound Name:	Yellow 2G	
Cat. No.:	B1196959	Get Quote

Product Identifier: Yellow 2G (C.I. Food Yellow 5; C.I. Acid Yellow 17; E107)

Chemical Name: Disodium 2,5-dichloro-4-[[4,5-dihydro-3-methyl-5-oxo-4-[(4-

sulfophenyl)azo]-1H-pyrazol-1-yl]]benzenesulfonate

Molecular Formula: C16H10Cl2N4Na2O7S2

Molecular Weight: 551.29 g/mol

Executive Summary

Yellow 2G is a synthetic monoazo dye that was formerly used as a food colorant. Regulatory bodies, including the Joint FAO/WHO Expert Committee on Food Additives (JECFA), have withdrawn its Acceptable Daily Intake (ADI) and specifications due to safety concerns.[1] This technical guide provides a comprehensive overview of the available toxicological data for Yellow 2G, including its chemical properties, metabolism, and toxicological endpoints. Due to its limited use and subsequent withdrawal from the market, publicly available toxicological data on Yellow 2G is scarce, particularly concerning chronic toxicity, carcinogenicity, and reproductive and developmental effects. The toxicological profile is therefore supplemented with information on the known toxicities of its potential metabolic breakdown products.

Chemical and Physical Properties



Property	Value	Reference
Physical State	Yellow powder	[2]
Solubility	Soluble in water	[2]
Chemical Class	Monoazo dye	

Metabolism and Toxicokinetics

The primary metabolic pathway for azo dyes like **Yellow 2G** involves the reductive cleavage of the azo bond (-N=N-) by intestinal microflora.[3] This process, known as azo-reduction, breaks the molecule into smaller aromatic amines. In the case of **Yellow 2G**, this metabolic cleavage is expected to yield two primary metabolites: p-sulfophenylamine and 2,5-dichloro-4-((3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)amino)benzenesulfonic acid, which can be further metabolized. A significant portion of intravenously administered **Yellow 2G** in rats was found to be excreted in the bile, suggesting biliary excretion is a key elimination pathway.[3]



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Metabolic pathway of Yellow 2G.

Toxicological Endpoints Acute Toxicity

Specific oral LD₅₀ values for **Yellow 2G** are not readily available in the reviewed literature. General information on azo dyes suggests a low order of acute toxicity.

Sub-chronic Toxicity

A 13-week oral toxicity study was conducted in rats.



Study Parameter	Details	
Species	Rat	
Duration	13 weeks	
Route of Administration	Oral (dietary)	
Dose Levels	0, 100, 1000, and 10,000 ppm	
Observations	No significant adverse effects on body weight gain, food consumption, hematology, or clinical chemistry were reported. Isolated changes in the weights of the kidney, small intestine, adrenal glands, and testes were noted in the 1000 and 10,000 ppm groups, but the toxicological significance was not specified.[3]	
NOAEL	Not explicitly stated in the summary.	
LOAEL	Potentially 1000 ppm based on isolated organ weight changes.[3]	

Experimental Protocol: 13-Week Oral Toxicity Study in Rats

- Test Guideline: While not explicitly stated, such studies generally follow OECD Guideline 408.
- Animals: Groups of male and female rats.
- Administration: The test substance, Yellow 2G, was incorporated into the diet at specified concentrations.
- Observations: Daily clinical observations and weekly measurements of body weight and food consumption were recorded.
- Clinical Pathology: At the end of the study, blood and urine samples were collected for hematological and clinical chemistry analyses.



 Pathology: All animals were subjected to a gross necropsy. Organs were weighed, and tissues were preserved for histopathological examination.

Genotoxicity

Specific genotoxicity studies (e.g., Ames test, in vivo micronucleus assay) for **Yellow 2G** are not available in the public domain. However, the metabolic breakdown of azo dyes into aromatic amines is a significant concern, as many aromatic amines are known to be mutagenic.[1][4] The potential genotoxicity of **Yellow 2G** would likely be attributable to its metabolites.

Typical workflow for genotoxicity testing.

Carcinogenicity

Long-term carcinogenicity bioassays for **Yellow 2G** in rodents have not been found in the reviewed literature. The potential for carcinogenicity is a major concern for many azo dyes due to their metabolism to aromatic amines, some of which are known or suspected carcinogens. The withdrawal of the ADI for **Yellow 2G** may have been influenced by such concerns, although specific evidence is lacking.

Reproductive and Developmental Toxicity

Specific reproductive (e.g., two-generation studies) and developmental (teratogenicity) toxicity studies for **Yellow 2G** are not publicly available.

Toxicity of Metabolites

Given the limited data on Yellow 2G itself, an assessment of its metabolites is crucial.

- p-Sulfophenylamine (Sulfanilic acid): This compound is generally considered to have low toxicity.
- 2,5-Dichloroaniline: This aromatic amine is classified as toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure. [3][5] It has been shown to cause methemoglobinemia.[6][7]

Allergic Reactions



Yellow 2G has been associated with allergic and intolerance reactions, particularly in individuals with aspirin intolerance and asthma.[8] Symptoms can include skin rashes and other hypersensitivity reactions.

Regulatory Status

- JECFA: No ADI allocated; specifications withdrawn.[1]
- European Union: Not a permitted food additive.
- United States: Not a permitted food additive.

Conclusion

The available toxicological data on **Yellow 2G** is insufficient to establish a safe level of exposure. The withdrawal of its ADI by JECFA was based on a lack of adequate long-term toxicity data and potential concerns arising from its metabolic breakdown into aromatic amines. The known toxicity of one of its metabolites, 2,5-dichloroaniline, further supports a cautious approach. Due to the data gaps and the availability of safer alternatives, the use of **Yellow 2G** in food products is not supported. Further research into the chronic toxicity, carcinogenicity, and reproductive effects of **Yellow 2G** and its metabolites would be necessary to conduct a complete risk assessment.

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